molecular formula C7H10BrN3O2 B13495327 3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

Cat. No.: B13495327
M. Wt: 248.08 g/mol
InChI Key: QIBZEHMVCHKYTO-UHFFFAOYSA-N
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Description

3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is a chemical compound that features a brominated pyrazole ring attached to a propanoic acid backbone with a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid typically involves the bromination of a pyrazole precursor followed by the introduction of the propanoic acid and methylamino groups. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The final product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by automated purification processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The brominated pyrazole ring can form strong interactions with active sites, while the propanoic acid and methylamino groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of both the brominated pyrazole ring and the propanoic acid backbone allows for versatile applications in various fields .

Properties

Molecular Formula

C7H10BrN3O2

Molecular Weight

248.08 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-2-(methylamino)propanoic acid

InChI

InChI=1S/C7H10BrN3O2/c1-9-6(7(12)13)4-11-3-5(8)2-10-11/h2-3,6,9H,4H2,1H3,(H,12,13)

InChI Key

QIBZEHMVCHKYTO-UHFFFAOYSA-N

Canonical SMILES

CNC(CN1C=C(C=N1)Br)C(=O)O

Origin of Product

United States

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